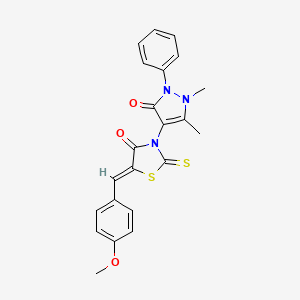![molecular formula C26H29ClN2O2 B10878126 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-chlorobenzyl)piperazine](/img/structure/B10878126.png)
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-chlorobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of piperazine derivatives and has been studied for various applications.
Preparation Methods
Synthetic Routes:: BZP can be synthesized through several methods, including:
Hydromethylation Sequence: This approach involves the protodeboronation of pinacol boronic esters, followed by further transformations .
Other Synthetic Routes: While specific details are beyond the scope of this article, BZP can be prepared via various synthetic pathways.
Industrial Production:: Industrial-scale production methods for BZP are not widely documented. research laboratories often synthesize it for scientific investigations.
Chemical Reactions Analysis
BZP undergoes various chemical reactions:
Oxidation: BZP can be oxidized under appropriate conditions.
Reduction: Reduction reactions can yield different derivatives.
Substitution: BZP can undergo nucleophilic substitution reactions. Common reagents include oxidants, reducing agents, and nucleophiles. The major products depend on reaction conditions and substituents.
Scientific Research Applications
BZP has diverse applications:
Medicine: It has been explored for its potential pharmacological effects.
Neurochemistry: BZP interacts with neurotransmitter systems.
Industry: Limited industrial applications exist due to regulatory restrictions.
Mechanism of Action
The exact mechanism of BZP’s effects remains incompletely understood. It likely involves interactions with serotonin receptors and other neurotransmitter systems. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
BZP’s uniqueness lies in its structure and pharmacological properties. Similar compounds include other piperazine derivatives, such as mCPP (meta-Chlorophenylpiperazine) and TFMPP (trifluoromethylphenylpiperazine) .
Properties
Molecular Formula |
C26H29ClN2O2 |
|---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H29ClN2O2/c1-30-25-11-10-23(17-26(25)31-20-21-6-3-2-4-7-21)19-29-14-12-28(13-15-29)18-22-8-5-9-24(27)16-22/h2-11,16-17H,12-15,18-20H2,1H3 |
InChI Key |
MRWCPRGKUQSHIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-Chlorophenyl)[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B10878052.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10878056.png)
![1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10878058.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10878069.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-cyclohexylpropanamide](/img/structure/B10878074.png)
![2-{3-[8,9-dimethyl-7-(pyridin-3-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10878083.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B10878090.png)

![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B10878099.png)
![12-(3,4-dimethoxyphenyl)-9,9-dimethyl-2-(quinolin-2-yl)-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10878109.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10878115.png)
![4-{4-[(2-Fluorobenzoyl)oxy]phenoxy}phenyl 2-fluorobenzoate](/img/structure/B10878116.png)
![3-[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B10878120.png)
